molecular formula C12H8S3 B1219728 2,2':4',2''-Terthiophene CAS No. 21732-47-8

2,2':4',2''-Terthiophene

Cat. No. B1219728
CAS RN: 21732-47-8
M. Wt: 248.4 g/mol
InChI Key: DNAIRPZIPJONCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2':4',2''-terthiophene is a terthiophene.

Scientific Research Applications

Alkylation and Dendritic Structures

2,2':4',2''-Terthiophene (terthiophene) is involved in multiple alkylation reactions with diarylcarbenium ions, leading to the formation of dendritic structures. These reactions are significant for creating large molecules with potential functional or biological activities. Terthiophene's reactivity in electrochemically generated diarylcarbenium ion pools allows for the construction of molecules consisting of conjugated thiophenes and dendritic structures, which are of interest in scientific research due to their unique electronic properties (Nokami et al., 2013).

Synthesis of Phototoxic Derivatives

Research on terthiophene derivatives has led to efficient and selective methods to synthesize phototoxic derivatives. These derivatives, with functional substituents in specific positions, are synthesized using palladium-mediated carbon-carbon bond-forming reactions. Such research provides valuable insights into overcoming synthetic challenges in creating compounds with potential applications in phototoxicity (Rossi et al., 1991).

UV Polymerization and Solar Cell Application

UV polymerization of terthiophene is significant in the creation of thin films used in nanostructured heterojunction solar cells. The process can be observed through spectroscopy, and it's noted that the length of the oligomer used affects the ease of polymerization and the structural order of the compounds formed. This application demonstrates the potential of terthiophene in renewable energy technologies (Huisman et al., 2004).

Molecular and Electronic Structures

Terthiophene-based quinodimethanes have been studied for their molecular and electronic structures, demonstrating unique red absorption due to the pi-pi* electronic transition of the terthiophene backbone. These studies provide insights into the electronic properties of terthiophene derivatives and their potential applications in materials science (Casado et al., 2004).

Excited States and Optical Properties

The nature of low-lying singlet and triplet excited states of terthiophene has been analyzed, offering an understanding of its spectroscopic features. Theoretical analysis of these states helps in rationalizing experimental observations, crucial for applications in optoelectronics and photophysics (Rubio et al., 2005).

properties

CAS RN

21732-47-8

Product Name

2,2':4',2''-Terthiophene

Molecular Formula

C12H8S3

Molecular Weight

248.4 g/mol

IUPAC Name

2,4-dithiophen-2-ylthiophene

InChI

InChI=1S/C12H8S3/c1-3-10(13-5-1)9-7-12(15-8-9)11-4-2-6-14-11/h1-8H

InChI Key

DNAIRPZIPJONCV-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC(=CS2)C3=CC=CS3

Canonical SMILES

C1=CSC(=C1)C2=CC(=CS2)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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